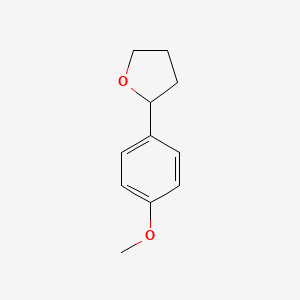

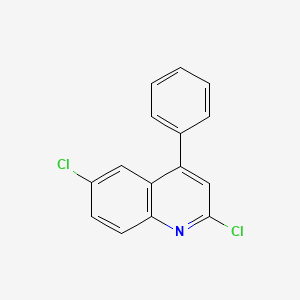

2-(4-甲氧基苯基)-四氢呋喃

描述

The compound "2-(4-Methoxyphenyl)-tetrahydrofuran" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful in understanding the broader context of tetrahydrofuran derivatives. For instance, 2-Methyltetrahydrofuran (2-MeTHF) is mentioned as a biomass-derived solvent with broad application in organic chemistry, highlighting its potential in environmentally benign synthesis strategies . Additionally, the synthesis and identification of various substituted tetrahydrofurans, such as 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid, are discussed, which are implicated in cereal grain polysaccharide cross-linking .

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives is a topic of interest in several papers. For example, the synthesis of 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid is achieved through a process that involves 8-8-coupling of ferulate followed by water addition . Another paper discusses the synthesis of 2-methoxy-5-alkoxy-2,5-dihydrofurans through a one-step reaction of commercially available 2,5-dimethoxy derivatives with alcohols . Additionally, the synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans via oxidative cyclization–methoxycarbonylation of 4-yn-1-ols is described, showcasing the versatility of tetrahydrofuran derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives is crucial for their chemical behavior and applications. The crystal structure of a related compound, 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one, has been established by single crystal X-ray diffraction, revealing a triclinic space group and stabilization by intermolecular non-covalent interactions .

Chemical Reactions Analysis

The reactivity of tetrahydrofuran derivatives is explored in several studies. For instance, the electrochemical reduction of a phenyl thioether derivative in tetrahydrofuran has been studied using cryo-electrochemistry, providing insights into the reaction mechanism and the number of electrons participating in the reaction . The metachloroperoxybenzoic acid promoted synthesis of 2,5-disubstituted tetrahydrofurans from α or γ-allyl-β-hydroxy esters is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran derivatives are important for their application in various fields. The paper on 2-Methyltetrahydrofuran (2-MeTHF) discusses its low miscibility with water, boiling point, and remarkable stability, which make it appealing for applications in syntheses involving organometallics and organocatalysis . The thermochemical properties of methoxyfurans, such as enthalpies, entropies, and heat capacities, are also reported, which are relevant to their stability and reaction paths in biofuel synthesis processes .

科学研究应用

1. 合成与反应

- 化学反应和衍生物: 已对2-(4-甲氧基苯基)-四氢呋喃及其衍生物,如2-芳基呋喃,进行了研究,以了解它们的化学反应性和在形成各种化合物方面的潜力。例如,一些2-芳基呋喃的 Diels–Alder 反应,包括2-(4-甲氧基苯基)呋喃,会导致有趣的重排和二苯衍生物的形成 (Ayres & Smith, 1968)。

2. 有机化学中的替代溶剂

- 环境友好溶剂: 2-甲基-四氢呋喃(2-MeTHF),与2-(4-甲氧基苯基)-四氢呋喃相关的化合物,可以从可再生资源中提取,并被认为是一种有前途的替代溶剂。其低水溶性和高稳定性等特性使其适用于各种合成过程,包括制药化学中的过程 (Pace et al., 2012)。

3. 腐蚀抑制

- 保护金属免受腐蚀: 与2-(4-甲氧基苯基)-四氢呋喃具有结构相似性的化合物,如3,6-双(2-甲氧基苯基)-1,2-二氢-1,2,4,5-四唑,已被发现对酸性介质中的金属具有有效的腐蚀抑制作用。这些抑制剂通过吸附到金属表面,可以显著降低腐蚀速率 (Elkadi et al., 2000)。

4. 制药化学应用

- 药物合成和药物化学: 2-(4-甲氧基苯基)-四氢呋喃的结构特征在合成各种杂环衍生物方面非常有用,这些衍生物在制药化学中备受关注。通过催化反应形成的这些衍生物在新药物和治疗剂的开发中具有潜在应用 (Bacchi et al., 2005)。

5. 有机合成方法

- 催化合成: 研究表明,在钯催化的合成中使用2-(4-甲氧基苯基)-四氢呋喃,突显了它在促进某些有机反应中的作用。这些反应在生产各种有机化合物和中间体方面具有重要意义 (Gabriele et al., 2000)。

安全和危害

未来方向

属性

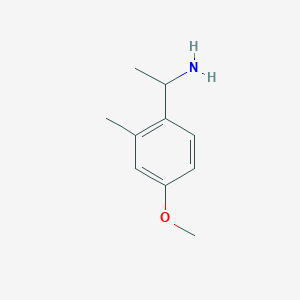

IUPAC Name |

2-(4-methoxyphenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBBJRVLCOCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402314 | |

| Record name | 2-(4-methoxyphenyl)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-tetrahydrofuran | |

CAS RN |

79623-15-7 | |

| Record name | 2-(4-methoxyphenyl)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the structural features of [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol in relation to its observed antineuroinflammatory activity?

A1: The research paper primarily focuses on the isolation and characterization of various compounds from Oresitrophe rupifraga, including [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol []. While it highlights the compound's antineuroinflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide-stimulated murine BV-2 microglial cells, it doesn't delve deeply into the specific structure-activity relationship. Further research is needed to understand how modifications to the [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol structure might impact its potency, selectivity, and interaction with potential targets involved in the antineuroinflammatory pathway.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)

![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)

![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)

![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)